Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride
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Overview
Description
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride is a complex organic compound with a unique structure that includes a diethylaminoethyl group, two diphenyl groups, and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride typically involves multiple steps. One common approach is to start with the appropriate acetamide derivative and introduce the diethylaminoethyl group through a substitution reaction. The diphenyl groups can be added via Friedel-Crafts acylation, and the pyridylmethyl group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to proteins or enzymes, while the diphenyl and pyridylmethyl groups can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)acetamide: This compound shares the pyridyl group but lacks the diethylaminoethyl and diphenyl groups.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their side chains and functional groups.
Uniqueness
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and reactivity, while the diphenyl and pyridylmethyl groups contribute to its stability and specificity .
Properties
CAS No. |
97702-92-6 |
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Molecular Formula |
C26H32ClN3O |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)-(pyridin-3-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)18-19-29(21-22-12-11-17-27-20-22)26(30)25(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h5-17,20,25H,3-4,18-19,21H2,1-2H3;1H |
InChI Key |
MFHRFDBDFXTEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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